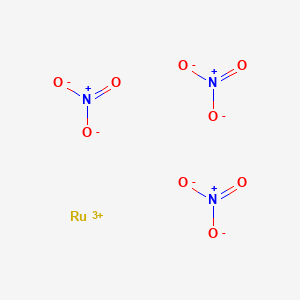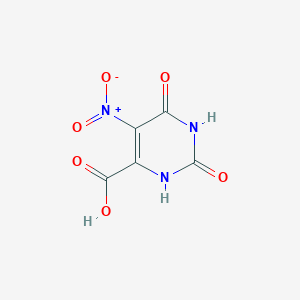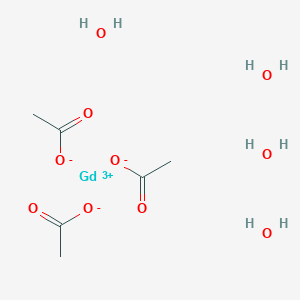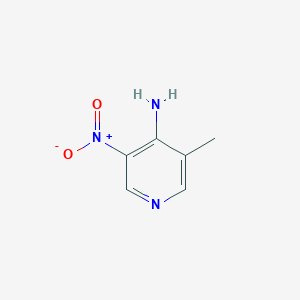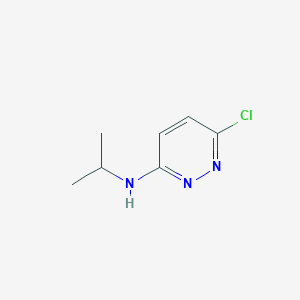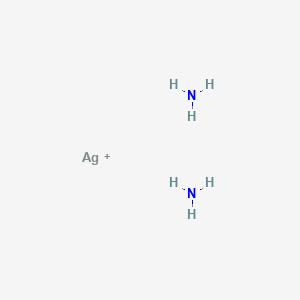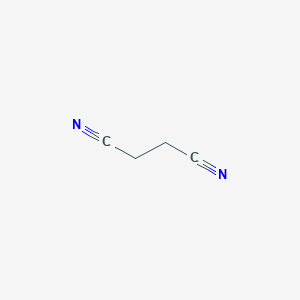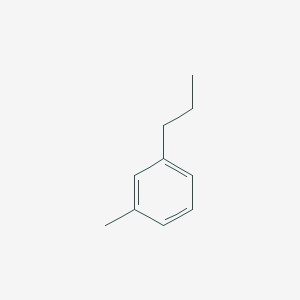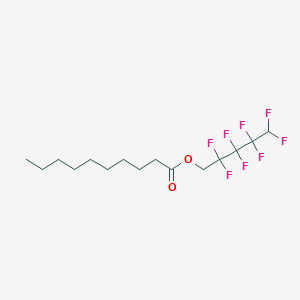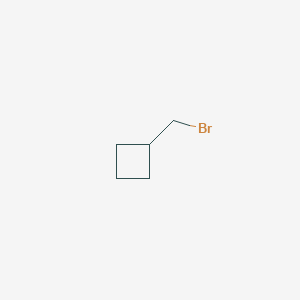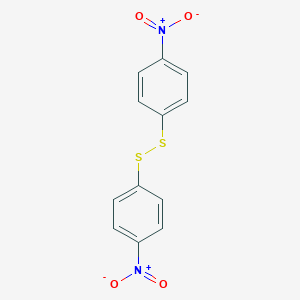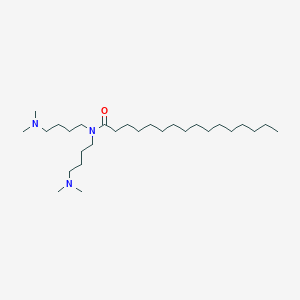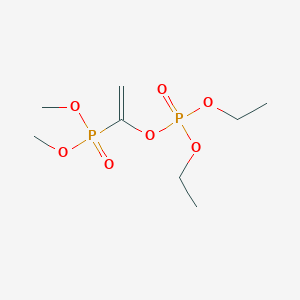
1-Dimethoxyphosphorylethenyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dimethoxyphosphorylethenyl diethyl phosphate, also known as VX, is a highly toxic organophosphate compound that has been classified as a chemical weapon by the Chemical Weapons Convention. The compound was first synthesized in the 1950s by British chemists and was later developed as a nerve agent by American scientists. VX is considered to be one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams.
作用机制
1-Dimethoxyphosphorylethenyl diethyl phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately leading to seizures, respiratory failure, and death.
生化和生理效应
The biochemical and physiological effects of 1-Dimethoxyphosphorylethenyl diethyl phosphate are similar to those of other nerve agents. 1-Dimethoxyphosphorylethenyl diethyl phosphate causes a rapid onset of symptoms, including sweating, nausea, vomiting, and muscle twitching. As the exposure continues, symptoms progress to seizures, respiratory failure, and ultimately death.
实验室实验的优点和局限性
1-Dimethoxyphosphorylethenyl diethyl phosphate has several advantages as a tool for chemical warfare research. It is highly toxic and has a long half-life, making it useful for studying the effects of nerve agents over an extended period. However, 1-Dimethoxyphosphorylethenyl diethyl phosphate is also extremely dangerous and requires specialized equipment and expertise to handle safely. This makes it difficult to use in laboratory experiments and limits its use to highly specialized research facilities.
未来方向
There are several future directions for research on 1-Dimethoxyphosphorylethenyl diethyl phosphate and other nerve agents. One area of research is the development of new treatments for nerve agent poisoning. Another area of research is the development of new methods for detecting nerve agents in the environment and in biological samples. Finally, research is needed to better understand the long-term effects of nerve agent exposure and to develop strategies for protecting against nerve agent attacks.
合成方法
The synthesis of 1-Dimethoxyphosphorylethenyl diethyl phosphate involves several steps and requires specialized equipment and expertise. The first step involves the reaction of diethyl phosphite with chloroethanol to produce diethyl 2-hydroxyethylphosphonate. This intermediate is then reacted with methyl iodide to produce diethyl 2-(methylthio)ethylphosphonate. The final step involves the reaction of this intermediate with sulfur to produce 1-Dimethoxyphosphorylethenyl diethyl phosphate.
科学研究应用
1-Dimethoxyphosphorylethenyl diethyl phosphate has been extensively studied for its potential use as a chemical weapon and as a tool for chemical warfare research. The compound has been used in animal studies to investigate the effects of nerve agents on the nervous system and to develop treatments for nerve agent poisoning. 1-Dimethoxyphosphorylethenyl diethyl phosphate has also been used in studies of acetylcholinesterase, the enzyme that is targeted by nerve agents like 1-Dimethoxyphosphorylethenyl diethyl phosphate.
属性
CAS 编号 |
126-61-4 |
|---|---|
产品名称 |
1-Dimethoxyphosphorylethenyl diethyl phosphate |
分子式 |
C8H18O7P2 |
分子量 |
288.17 g/mol |
IUPAC 名称 |
1-dimethoxyphosphorylethenyl diethyl phosphate |
InChI |
InChI=1S/C8H18O7P2/c1-6-13-17(10,14-7-2)15-8(3)16(9,11-4)12-5/h3,6-7H2,1-2,4-5H3 |
InChI 键 |
FJJRBYAELMSSPD-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
规范 SMILES |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
其他 CAS 编号 |
126-61-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



